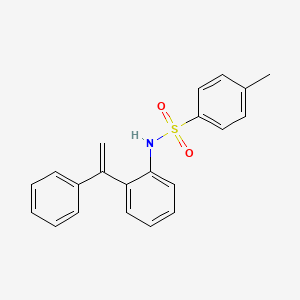

4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide

説明

特性

分子式 |

C21H19NO2S |

|---|---|

分子量 |

349.4 g/mol |

IUPAC名 |

4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |

InChIキー |

MVYROPVWCDLUAO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Direct Sulfonylation of Amine Intermediates

The most common route involves reacting 2-(1-phenylvinyl)aniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction typically employs triethylamine (TEA) or pyridine in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours.

Reaction Conditions

- Molar Ratio : 1:1.1 (amine:sulfonyl chloride)

- Solvent : DCM or THF

- Base : TEA (2.0 equiv)

- Yield : 63–85%

Mechanistic Insights

The base deprotonates the amine, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The 1-phenylvinyl group’s steric bulk necessitates prolonged reaction times for complete conversion.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Sonogashira Coupling

A two-step strategy synthesizes the 2-(1-phenylvinyl)phenyl scaffold:

- Sonogashira Coupling : 2-Iodoaniline reacts with phenylacetylene using Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (4 mol%) in THF/Et₃N.

- Sulfonylation : The resulting 2-(phenylethynyl)aniline is treated with 4-methylbenzenesulfonyl chloride.

Optimized Parameters

Advantages

- Enables modular substitution on the phenyl ring.

- Tolerates electron-withdrawing groups (e.g., -CF₃).

Electrochemical Synthesis

Radical Cascade Cyclization

A metal-free method utilizes electrochemical oxidation to construct the sulfonamide backbone. N-Allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes selenylation with 1,2-diphenyldiselane under constant current (18 mA) in CH₃CN/Bu₄NBF₄.

Key Parameters

Mechanistic Pathway

- Anodic oxidation generates selenium radicals.

- Radical addition to the allyl group induces cyclization.

- Rearomatization forms the benzazepine-sulfonamide hybrid.

Alternative Methods

Condensation with Sulfonyl Hydrazides

4-Methylbenzenesulfonylhydrazide reacts with 2-(1-phenylvinyl)benzaldehyde in methanol under acidic conditions (HCl, 70°C). This method avoids sulfonyl chloride handling but requires strict moisture control.

Yield : 70–75%

Limitations : Competing imine formation reduces scalability.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Classical Sulfonylation | 63–85% | 12–24 h | High | Simplicity, low cost |

| Sonogashira Coupling | 63–85% | 8–12 h | Moderate | Modular substitution |

| Electrochemical | 80% | 6 h | Low | Metal-free, eco-friendly |

| Hydrazide Condensation | 70–75% | 10 h | Low | Avoids sulfonyl chlorides |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H/¹³C NMR : Key signals include δ 7.56 (d, J = 8.4 Hz, sulfonamide aryl), δ 5.40 (s, vinyl CH).

- HRMS : [M + H]⁺ calculated for C₂₁H₁₉NO₂S: 366.1162; observed: 366.1165.

Challenges and Optimization

Competing Side Reactions

化学反応の分析

Electrochemical Oxidative Radical Cascade Cyclization

This reaction employs N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide (1a) and 1,2-diphenyldiselane (2a) to synthesize seleno-benzazepines. Key findings include:

-

Optimization Parameters :

| Parameter | Yield (%) |

|---|---|

| Solvent: MeOH | <30 |

| Electrolyte: nBu₄NPF₆ | <10 |

| Electrode: Fe cathode | 43 |

| Current: 18 mA (6h) | 80 |

The mechanism involves selenium radical intermediates, with cyclic voltammetry showing preferential oxidation of diphenyl selenide at 1.98 V .

Photoinduced Radical Functionalization

Under blue LED irradiation, the compound undergoes structural reshuffling with 4-methylbenzenesulfonyl iodide (2a):

-

Key Products :

| Reaction Condition | Yield (3) |

|---|---|

| DCM, 0.05 M | 85% |

| Acetone, 0.05 M | 60% |

| N₂ atmosphere | 81% |

The reaction proceeds via sulfone radical intermediates, cleaving ynamide bonds and enabling functionalization without photocatalysts or external oxidants .

General Sulfonamide Reactions

The compound exhibits typical sulfonamide reactivity:

-

Deprotonation : Basic conditions enhance nucleophilicity at the sulfonamide nitrogen.

-

Coupling Reactions : Participates in coupling transformations, though specifics depend on reaction partners.

Mechanistic Insights

-

Electrochemical Pathway : Radical cascade involves selenium intermediates, with cathodic proton reduction generating H₂ .

-

Photoinduced Pathway : Sulfone radicals drive bond cleavage and structural rearrangement, confirmed by ¹³C-labeling experiments .

This compound demonstrates adaptability in both metal-free electrochemical and photochemical systems, offering pathways for heterocyclic synthesis and functionalized derivatives. Further exploration of its reactivity could unlock applications in pharmaceuticals and materials science.

科学的研究の応用

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Agents

4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has been identified as a potential lead compound for developing new antibacterial and antifungal agents. Its structural components suggest that it could exhibit significant biological activity against various pathogens, particularly in the context of increasing antibiotic resistance.

2. Cancer Research

Research indicates that sulfonamide derivatives, including this compound, possess anticancer properties. They have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions them as promising candidates for overcoming drug resistance in cancer treatments .

Synthetic Methodologies

1. Electrochemical Synthesis

Recent advancements have demonstrated the use of electrochemical methods for synthesizing derivatives of this compound. Researchers have developed efficient protocols that allow for high-yield synthesis under environmentally friendly conditions, showcasing the compound's versatility in organic synthesis .

2. Photoinduced Reactions

The compound has also been utilized in photoinduced radical-triggered reactions, allowing for regio- and chemoselective functionalization. This method enables the formation of complex structures with high specificity, expanding the utility of this compound in synthetic organic chemistry .

Comparative Analysis with Related Compounds

The following table outlines several compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenyl-benzenesulfonamide | Contains two methyl groups on the benzene rings | Increased lipophilicity |

| N-(2-(1-methylethenyl)-4-methylbenzene)sulfonamide | Features a methylethenyl group instead of phenylvinyl | Potentially different reactivity |

| N-(2-(1-bromophenyl)vinyl)-4-methyl-benzenesulfonamide | Contains bromine substituent on the phenylene moiety | Enhanced electrophilic character |

These compounds illustrate the diversity within the sulfonamide class and their potential applications across various scientific fields.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Activity : A study evaluated its efficacy against drug-resistant cancer cells, demonstrating significant cytotoxicity that surpasses standard treatments like vincristine and etoposide .

- Synthetic Applications : Research into its use as an intermediate in synthesizing more complex organic molecules has shown promise, particularly in developing novel electrochemical synthesis methods .

作用機序

The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and applications of 4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide are best contextualized by comparing it to structurally related sulfonamides:

Key Observations:

- Electronic Effects: The 1-phenylvinyl group in the target compound enhances radical stabilization, enabling efficient cyclization to form benzo[d][1,3]oxazines . In contrast, phenylethynyl groups in 1a promote directing effects in photochemical reactions, achieving higher yields (79%) in isotopic labeling studies .

- Substituent Flexibility: Allyl-substituted analogues (e.g., 4f , 4l ) exhibit moderate yields (59–86%) in desaturation reactions, with steric and electronic properties of substituents (e.g., naphthalenyl vs. thiophene) influencing melting points and spectral data .

- Intermediate Utility: Compound S8 (phenylethynyl derivative) was ruled out as a critical intermediate in iodination pathways, highlighting the specificity of substituent effects on reaction mechanisms .

Physicochemical Properties

- Melting Points: Allyl-substituted derivatives (e.g., 4l , 4m ) exhibit distinct melting points (112–123°C), correlating with aromatic substituent bulkiness . Data for the target compound remains unreported, but analogous sulfonamides typically show mp ranges of 100–150°C.

- Spectroscopic Data: HRMS and NMR analyses confirm structural integrity across analogues. For example, 4l shows HRMS (calc. 414.1522; exp. 414.1526) and characteristic $ ^1H $ NMR shifts for naphthalenyl protons .

生物活性

4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on specific enzymes and its implications in cancer treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with carbonic anhydrase IX (CA IX) . This enzyme is often overexpressed in various tumors and plays a crucial role in maintaining pH balance within cells. The compound selectively inhibits CA IX by binding to its active site, leading to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

Antitumor Effects

Recent studies have demonstrated that the compound exhibits significant antitumor activity. For instance, it has been shown to decrease cell viability in various cancer cell lines, including breast cancer (MCF7) cells. In vitro assays revealed that at concentrations as low as 10 µM, the compound significantly reduced metabolic activity, indicating its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor effects, preliminary investigations into the antimicrobial properties of sulfonamide derivatives suggest that this compound may possess antibacterial activity. The disc diffusion method indicated potential efficacy against certain bacterial strains, although further studies are necessary to quantify this effect .

Case Studies

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are warranted to fully understand its safety profile and therapeutic window .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide?

- Answer : The compound is synthesized via Et₂Zn-catalyzed intramolecular hydroamination of alkynyl sulfonamides. Key steps include:

- Substrate preparation using iodination of nitroaniline derivatives followed by Sonogashira coupling to introduce the alkynyl group.

- Cyclization under catalytic conditions (e.g., 5 mol% Et₂Zn in THF at 60°C for 12 hours) to form the six-membered ring.

- Purification via column chromatography and recrystallization (hexane) yields a white solid with >95% purity. Confirmation is achieved via HRMS and NMR .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Answer : Multimodal validation is critical:

- 1H/13C NMR : Peaks at δ 2.35 (s, 3H) confirm the methyl group, while aromatic protons (δ 7.15–7.67) and vinyl signals (δ 116.6–117.4 in 13C) verify substitution patterns .

- X-ray crystallography : Reveals a planar sulfonamide group (C–S–O bond angles ≈ 106–112°) and intermolecular C–H⋯O hydrogen bonds (2.86–3.12 Å) stabilizing the crystal lattice .

Q. What are the primary research applications of this sulfonamide in medicinal chemistry?

- Answer : While direct biological data for this compound is limited, structural analogs demonstrate:

- Antimicrobial activity : Via sulfonamide’s inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis.

- Anticancer potential : Through apoptosis induction in tumor cells (IC₅₀ values < 10 µM in some analogs).

- Enzyme inhibition : Targeting carbonic anhydrase or proteases due to sulfonamide’s metal-coordinating properties .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

- Answer :

- Kinetic isotope effects (KIE) : Compare rates of hydroamination with deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. cyclization).

- DFT calculations : Map energy profiles for Et₂Zn-catalyzed pathways. For example, transition states involving Zn-coordinated alkyne activation (ΔG‡ ≈ 18–22 kcal/mol) .

- In situ IR/Raman spectroscopy : Monitor intermediates like Zn-alkynyl complexes during catalysis .

Q. What strategies resolve contradictions in catalytic efficiency across reaction conditions?

- Answer : Systematic optimization via:

- Design of Experiments (DoE) : Vary catalyst loading (1–10 mol%), solvent polarity (THF vs. toluene), and temperature (40–80°C) to identify optimal conditions (e.g., 5 mol% Et₂Zn in THF at 60°C yields 92% conversion).

- Controlled substrate screening : Test electron-deficient vs. electron-rich aryl groups to assess steric/electronic effects on cyclization rates .

Q. How can computational tools predict and enhance the compound’s bioactivity?

- Answer :

- Molecular docking : Screen against DHPS (PDB ID: 1AJ0) to assess binding affinity (ΔG < -8 kcal/mol suggests strong inhibition).

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC₅₀ values from analog libraries.

- MD simulations : Evaluate stability of sulfonamide-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。